8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde
Overview
Description
Helminthosporol is a primary alcohol.
Scientific Research Applications
Chemical Synthesis and Polysaccharide Research
A significant application of compounds structurally related to 8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde is in the field of chemical synthesis, particularly in the creation of synthetic polysaccharides. For instance, research by Okada, Sumitomo, and Hishida (1983) demonstrated the synthesis of a novel D,L-polysaccharide using a bicyclic acetal derived from 3,4-dihydro-2H-pyran-2-carbaldehyde, a compound with structural similarities to the target molecule (Okada, Sumitomo, & Hishida, 1983).
Prostaglandin Synthesis
Another application is in the synthesis of prostaglandin intermediates. Theil et al. (1986) conducted a study that utilized ozonization of endo-cis-bicyclo[3.3.0]oct-6-en-2-ol, a compound related to the target chemical, for generating a mixture used in prostaglandin synthesis (Theil, Mahrwald, Schick, Mel’nikova, Vasil'eva, & Pivnitsky, 1986).
Organic Chemistry and Medicinal Applications
In the broader context of organic chemistry and potential medicinal applications, compounds similar to the target molecule have been used in various synthetic routes. For example, the study by Munro et al. (2013) on α-Hydroxyalkylidene carbenes reveals insights into the chemical behavior of compounds with a bicyclic structure, which can be relevant for understanding the properties of the target compound (Munro, Male, Spencer, & Grainger, 2013).
Herbicidal Activity
Research by Costa, Barbosa, Demuner, and Silva (1999) explored the herbicidal activity of derivatives of a related compound, 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. This study provides insights into how structurally similar compounds might have applications in agriculture (Costa, Barbosa, Demuner, & Silva, 1999).
properties
IUPAC Name |
8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNSKMAFGPBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936612 | |
Record name | 8-(Hydroxymethyl)-1,7-dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 442374 | |
CAS RN |
1619-29-0 | |
Record name | 8-(Hydroxymethyl)-1,7-dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.